molecular formula C7H6LiNO2 B097259 Lithium 4-aminobenzoate CAS No. 16090-06-5

Lithium 4-aminobenzoate

Cat. No.: B097259
CAS No.: 16090-06-5
M. Wt: 143.1 g/mol
InChI Key: KWMSBWLIJHPSTD-UHFFFAOYSA-M
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Description

Lithium 4-aminobenzoate is an organic compound that combines lithium with 4-aminobenzoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the 4-aminobenzoate moiety gives it unique properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 4-aminobenzoate typically involves the neutralization of 4-aminobenzoic acid with lithium hydroxide. The reaction is straightforward and can be represented as follows:

C7H7NO2+LiOHC7H6LiNO2+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{LiOH} \rightarrow \text{C}_7\text{H}_6\text{LiNO}_2 + \text{H}_2\text{O} C7​H7​NO2​+LiOH→C7​H6​LiNO2​+H2​O

The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by evaporating the water and recrystallizing the product from a suitable solvent.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure purity and yield. The process may include additional purification steps such as filtration, centrifugation, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Lithium 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro-4-aminobenzoate derivatives.

    Reduction: 4-aminobenzyl alcohol derivatives.

    Substitution: Various substituted 4-aminobenzoate derivatives depending on the reagent used.

Scientific Research Applications

Lithium 4-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium 4-aminobenzoate involves its interaction with various molecular targets. The lithium ion can modulate enzyme activity and neurotransmitter receptors, while the 4-aminobenzoate moiety can interact with proteins and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    Procaine: Another 4-aminobenzoate derivative used as a local anesthetic.

    Tetracaine: A potent local anesthetic with a similar structure.

    Butamben: Used as a topical anesthetic.

    Declopramide: A compound with similar structural features used in different therapeutic applications.

    Metoclopramide: Used as an antiemetic and gastroprokinetic agent.

Uniqueness: Lithium 4-aminobenzoate is unique due to the presence of the lithium ion, which imparts additional properties such as mood stabilization and enzyme modulation. This makes it distinct from other 4-aminobenzoate derivatives that do not contain lithium.

Properties

IUPAC Name

lithium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Li/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMSBWLIJHPSTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C(=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167036
Record name Lithium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16090-06-5
Record name Lithium aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM AMINOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7N3Y7NQ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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